molecular formula C11H8IN B8758266 2-(4-Iodophenyl)pyridine

2-(4-Iodophenyl)pyridine

Cat. No. B8758266
M. Wt: 281.09 g/mol
InChI Key: QQWFVLFMJHNSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)pyridine is a useful research compound. Its molecular formula is C11H8IN and its molecular weight is 281.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Iodophenyl)pyridine

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

2-(4-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H

InChI Key

QQWFVLFMJHNSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,4-diiodobenzene (46.8 g, 142 mmol) in dry ether (450 mL) under argon was cooled in a salt-ice bath. n-Butyllithium (2.0 M in pentane, 72 mL, 142 mmol) was added, and the solution was stirred for 10 minutes. 2-Fluoropyridine (13 mL, 150 mmol) was added and the reaction was allowed to warm to room temperature over 2 hours. Water (500 mL) was added and the organic layer was separated. The aqueous layer was extracted with ether (3×200 mL) and the combined organic layers were washed with brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent completely removed. The residue was purified in two steps; first by column chromatography over silica using a dichloromethane/light petroleum mixture (1:1) followed by recrystallisation of the main fraction from a dichloromethane/light petroleum mixture to give (1) (17.0 g, 40%).
Quantity
46.8 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
40%

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